Ac-ANW-AMC
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Overview
Description
Preparation Methods
The synthesis of Ac-ANW-AMC involves multiple steps, starting with the preparation of the individual amino acid derivatives and their subsequent coupling . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The final product is purified through chromatographic techniques to achieve a purity of ≥95% .
Chemical Reactions Analysis
Ac-ANW-AMC primarily undergoes hydrolysis when it interacts with the β5i/LMP7 subunit of the 20S immunoproteasome . This hydrolysis reaction releases 7-amino-4-methylcoumarin (AMC), which is fluorescent . The reaction conditions typically involve a buffered solution at physiological pH . The major product formed from this reaction is AMC .
Scientific Research Applications
Ac-ANW-AMC is widely used in scientific research to measure the activity of the β5i/LMP7 subunit of the 20S immunoproteasome . This compound is particularly valuable in studies related to immunology and inflammation, as it helps quantify the activity of the immunoproteasome . It is also used in cell biology research to study proteolysis and the ubiquitin-proteasome system . Additionally, this compound has applications in fluorescence-based assays to monitor enzyme activity .
Mechanism of Action
The mechanism of action of Ac-ANW-AMC involves its cleavage by the β5i/LMP7 subunit of the 20S immunoproteasome . This cleavage releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence . The fluorescence intensity is directly proportional to the activity of the β5i/LMP7 subunit, allowing researchers to quantify its activity .
Comparison with Similar Compounds
Ac-ANW-AMC is unique in its specificity for the β5i/LMP7 subunit of the 20S immunoproteasome . Similar compounds include Ac-KQL-AMC and Ac-PAL-AMC, which are also fluorogenic substrates for different subunits of the immunoproteasome . this compound is preferred for studies focusing on the β5i/LMP7 subunit due to its higher specificity .
Properties
Molecular Formula |
C30H32N6O7 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1 |
InChI Key |
LMUIALVDZMMUMF-ZCWWJEROSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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